molecular formula C10H6N2 B13057429 8-Isocyanoquinoline CAS No. 3101-17-5

8-Isocyanoquinoline

Cat. No.: B13057429
CAS No.: 3101-17-5
M. Wt: 154.17 g/mol
InChI Key: NTWBPKGWDVJVTD-UHFFFAOYSA-N
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Description

8-Isocyanoquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields. The structure of this compound consists of a quinoline ring with an isocyano group attached at the 8th position. This unique structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isocyanoquinoline can be achieved through several methods. One common approach involves the reaction of 8-aminoquinoline with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano derivative . Another method involves the use of 8-chloroquinoline, which undergoes a nucleophilic substitution reaction with potassium cyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Isocyanoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products Formed:

    Oxidation: Quinoline-8-carboxylic acid.

    Reduction: 8-Aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Uniqueness of 8-Isocyanoquinoline: this compound is unique due to the presence of the isocyano group at the 8th position, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

3101-17-5

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

8-isocyanoquinoline

InChI

InChI=1S/C10H6N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H

InChI Key

NTWBPKGWDVJVTD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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